2-(2-furyl)-N-[1-(5-isopropyl-1,3,4-oxadiazol-2-yl)ethyl]-2-oxoacetamide
Overview
Description
The compound is a derivative of oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . Oxadiazoles are known for their various biological activities and are used in drug design .
Molecular Structure Analysis
The molecular structure of the compound would likely contain a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen), an oxadiazole ring (a five-membered ring with two nitrogen atoms and one oxygen atom), and an acetamide group (consisting of a carbonyl group (C=O) and an amine group (NH2)) .Chemical Reactions Analysis
While specific chemical reactions involving the compound are not available, oxadiazoles are known to participate in various chemical reactions due to the presence of the reactive oxadiazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For instance, the presence of the oxadiazole ring could potentially influence its electronic properties .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(furan-2-yl)-2-oxo-N-[1-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)ethyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-7(2)12-15-16-13(20-12)8(3)14-11(18)10(17)9-5-4-6-19-9/h4-8H,1-3H3,(H,14,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDWJVYOOFSAPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C(C)NC(=O)C(=O)C2=CC=CO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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